molecular formula C29H35N5O11 B1675872 2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate CAS No. 27471-65-4

2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate

Cat. No.: B1675872
CAS No.: 27471-65-4
M. Wt: 629.6 g/mol
InChI Key: MYXUJJICAVXVDI-UHFFFAOYSA-N
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Description

2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate: is a complex organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound’s structure suggests it could be involved in multiple chemical reactions and have diverse applications.

Properties

CAS No.

27471-65-4

Molecular Formula

C29H35N5O11

Molecular Weight

629.6 g/mol

IUPAC Name

2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C23H32N2O4.C6H3N3O7/c1-5-24(6-2)15-16-25(19-9-8-10-22(17-19)27-4)23(26)18-29-21-13-11-20(12-14-21)28-7-3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h8-14,17H,5-7,15-16,18H2,1-4H3;1-2,10H

InChI Key

MYXUJJICAVXVDI-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCN(C1=CC(=CC=C1)OC)C(=O)COC2=CC=C(C=C2)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC[NH+](CC)CCN(C1=CC(=CC=C1)OC)C(=O)COC2=CC=C(C=C2)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Appearance

Solid powder

Other CAS No.

27471-65-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Acetanisidide, N-(2-(diethylamino)ethyl)-2-(p-ethoxyphenoxy)-, monopicrate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate likely involves multiple steps, including the formation of the acetanisidide core, the introduction of the diethylaminoethyl group, and the attachment of the ethoxyphenoxy group. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate: can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Conditions would vary based on the specific reaction, including temperature, pressure, and solvent choice.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate: could have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible therapeutic applications or as a drug precursor.

    Industry: Use in manufacturing processes or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetanisidide derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of 2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate could lie in its specific combination of functional groups, which might confer unique reactivity or biological activity compared to similar compounds.

For detailed and specific information, consulting scientific literature, chemical databases, and research articles would be necessary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate
Reactant of Route 2
Reactant of Route 2
2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate

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